Emylcamate

Catalog No.
S527091
CAS No.
78-28-4
M.F
C7H15NO2
M. Wt
145.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emylcamate

CAS Number

78-28-4

Product Name

Emylcamate

IUPAC Name

3-methylpentan-3-yl carbamate

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

InChI

InChI=1S/C7H15NO2/c1-4-7(3,5-2)10-6(8)9/h4-5H2,1-3H3,(H2,8,9)

InChI Key

SLWGJZPKHAXZQL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Emylcamate; Emilcamato; Emylcamat; Nuncital; Psicoplegil; Restetal; Stratran; Striatan; Striatran; Statran; KABI-925; Kabi-295; tert-Hexyl carbamate; MK-250.

Canonical SMILES

CCC(C)(CC)OC(=O)N

The exact mass of the compound Emylcamate is 145.11028 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169917. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of carbamate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Emylcamate (CAS 78-28-4), chemically defined as 3-methyl-3-pentanol carbamate, is a sterically hindered tertiary alcohol carbamate historically utilized as a potent anxiolytic and muscle relaxant. From a procurement and material-selection perspective, it is distinguished by its specific lipophilicity (LogP ~2.36), low aqueous solubility (~0.03 M), and high solubility in organic solvents like DMSO and ethanol . Unlike primary dicarbamates, its tertiary structure imparts unique steric properties that influence both its synthesis requirements and its pharmacokinetic profile. Buyers typically procure Emylcamate for specialized in vivo neurological modeling, as a reference standard for GABA-A receptor modulation, or as a baseline compound in studies evaluating the hydrolysis and stability of sterically hindered carbamate esters [1].

Substituting Emylcamate with more common primary carbamates, such as meprobamate, fundamentally alters assay kinetics and dosing requirements. Emylcamate is a tertiary monocarbamate, whereas meprobamate is a primary dicarbamate, a structural divergence that results in Emylcamate exhibiting a significantly faster intra-parenteral onset of action and roughly double the potency in reducing motor activity at equivalent doses [1]. If a researcher or formulator substitutes meprobamate into an acute rapid-response model, the nearly 12-fold delay in onset time and lower therapeutic index will confound time-sensitive pharmacokinetic data and require higher solvent loads to achieve the same central nervous system (CNS) depression [1]. Consequently, generic substitution fails when rapid bioavailability, high lipophilic membrane penetration, and low-dose efficacy are critical to the experimental or formulation design.

Intra-Parenteral Pharmacodynamic Onset

Emylcamate demonstrates a highly accelerated pharmacokinetic profile compared to standard carbamates. In murine models, the intra-parenteral onset of action for Emylcamate is 3 minutes, whereas meprobamate requires 35 minutes[1].

Evidence DimensionTime to onset of action (intra-parenteral)
Target Compound Data3 minutes
Comparator Or BaselineMeprobamate (35 minutes)
Quantified Difference11.6-fold faster onset of action
ConditionsIn vivo murine model, intra-parenteral administration

Enables researchers to design acute, rapid-response neurological assays without the confounding variable of delayed drug absorption.

In Vivo Motor Activity Reduction and Potency

Emylcamate exhibits higher potency in CNS depression assays compared to primary dicarbamates. At a standardized dose of 50 mg/kg, Emylcamate induces a 63% decrease in motor activity, nearly double the 32% reduction achieved by meprobamate under identical conditions[1].

Evidence DimensionReduction in motor activity
Target Compound Data63% decrease at 50 mg/kg
Comparator Or BaselineMeprobamate (32% decrease at 50 mg/kg)
Quantified Difference1.96-fold greater reduction in motor activity
ConditionsIn vivo murine model, 50 mg/kg dosing

Allows formulators and researchers to use significantly lower doses to achieve equivalent efficacy, minimizing required solvent volumes and reducing off-target toxicity.

Therapeutic Index and Effective Dosing Margin

Emylcamate provides a broader safety margin for in vivo studies. It possesses an ED50 of 123 mg/kg and an LD50 of 550 mg/kg, yielding a therapeutic index (TI) of 4.4, whereas meprobamate has an ED50 of 175 mg/kg and an LD50 of 600 mg/kg, resulting in a narrower TI of 3.4[1].

Evidence DimensionTherapeutic Index (LD50/ED50)
Target Compound DataTI = 4.4 (ED50: 123 mg/kg)
Comparator Or BaselineMeprobamate (TI = 3.4, ED50: 175 mg/kg)
Quantified Difference29% improvement in therapeutic index; 30% lower ED50 requirement
ConditionsIn vivo murine toxicity and efficacy models

Provides a wider safety window for dose-escalation studies, reducing the risk of lethal toxicity confounding efficacy data.

Formulation Compatibility and Solvent Selection

Emylcamate's structure dictates specific handling and formulation protocols. With a LogP of 2.36 and a low aqueous solubility of approximately 0.03 M (~4.0 mg/mL), it requires organic co-solvents and is freely soluble in DMSO and ethanol, which must be factored into stock solution preparation to prevent precipitation.

Evidence DimensionSolvent compatibility profile
Target Compound DataLogP 2.36; Aqueous solubility ~0.03 M; Soluble in DMSO/Ethanol
Comparator Or BaselinePure aqueous buffer systems
Quantified DifferenceRequires non-polar or moderately polar co-solvents for concentrations >4.0 mg/mL
ConditionsStandard laboratory stock solution preparation at 25°C

Ensures reproducible assay results by guiding buyers to procure appropriate organic solvents alongside the compound to avoid false negatives caused by precipitation.

Precursor Synthesis Route Efficiency

The manufacturing and procurement viability of Emylcamate improved significantly when the synthesis route transitioned from using potassium cyanate and trichloroacetic acid to an optimized method utilizing sodium cyanate and trifluoroacetic acid, which better accommodates the steric hindrance of the 3-methyl-3-pentanol precursor [1].

Evidence DimensionReagent selection for tertiary carbamate synthesis
Target Compound DataSodium cyanate + trifluoroacetic acid
Comparator Or BaselineLegacy route: Potassium cyanate + trichloroacetic acid
Quantified DifferenceImproved reaction efficiency for sterically hindered tertiary alcohols
ConditionsCarbamoylation of 3-methyl-3-pentanol

Informs process chemists and bulk purchasers about the optimal synthetic pathways required to ensure high-purity, reproducible yields of this tertiary carbamate.

Acute Rapid-Onset Neurological Modeling

Due to its 3-minute intra-parenteral onset—compared to the 35-minute delay of meprobamate—Emylcamate is the preferred carbamate standard for acute in vivo models requiring immediate GABA-A receptor modulation. This rapid pharmacokinetic profile allows researchers to capture early-stage CNS depression metrics without the interference of slow drug absorption [1].

Dose-Optimized CNS Depression Assays

Emylcamate’s higher potency (63% motor activity reduction at 50 mg/kg) and wider therapeutic index (TI = 4.4) make it an ideal candidate for dose-escalation studies where minimizing solvent load is critical. Formulators can achieve target efficacy at lower concentrations, thereby reducing the risk of vehicle-induced toxicity in sensitive animal models [1].

Sterically Hindered Carbamate Stability Testing

As a tertiary alcohol carbamate, Emylcamate serves as an excellent structural baseline for process chemists studying the hydrolysis resistance and stability of sterically hindered esters. Its distinct synthesis requirements and steric profile provide a valuable contrast when evaluating the degradation kinetics of primary or secondary carbamates under varying pH or enzymatic conditions [2].

Lipid-Based Formulation and Co-Solvent Delivery Optimization

Given its specific LogP of 2.36 and limited aqueous solubility (~0.03 M), Emylcamate is highly suitable for research focused on optimizing lipid-based drug delivery systems or organic co-solvent formulations. It acts as a reliable model compound for testing the solubilizing efficiency of DMSO, ethanol, and glycol ethers in pharmaceutical development workflows .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

145.110278721 Da

Monoisotopic Mass

145.110278721 Da

Heavy Atom Count

10

Appearance

Solid powder

Melting Point

56.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KCJ747D3R4

ATC Code

N - Nervous system
N05 - Psycholeptics
N05B - Anxiolytics
N05BC - Carbamates
N05BC03 - Emylcamate

Vapor Pressure

0.70 mmHg

Other CAS

78-28-4

Wikipedia

Emylcamate

Dates

Last modified: 08-15-2023

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